2-(Difluoromethoxy)-4-(2-methylpiperidin-1-yl)aniline
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Overview
Description
2-(Difluoromethoxy)-4-(2-methylpiperidin-1-yl)aniline is an organic compound that features a difluoromethoxy group and a methylpiperidinyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-4-(2-methylpiperidin-1-yl)aniline typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Difluoromethoxy Group: This can be achieved by reacting a suitable phenol derivative with a difluoromethylating agent under basic conditions.
Introduction of the Methylpiperidinyl Group: This step involves the nucleophilic substitution of a halogenated aniline derivative with 2-methylpiperidine under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-4-(2-methylpiperidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: The aniline core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amines.
Scientific Research Applications
2-(Difluoromethoxy)-4-(2-methylpiperidin-1-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-4-(2-methylpiperidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the methylpiperidinyl group can modulate its pharmacokinetic properties. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(Methoxy)-4-(2-methylpiperidin-1-yl)aniline: Similar structure but with a methoxy group instead of a difluoromethoxy group.
2-(Difluoromethoxy)-4-(piperidin-1-yl)aniline: Similar structure but with a piperidinyl group instead of a methylpiperidinyl group.
Uniqueness
2-(Difluoromethoxy)-4-(2-methylpiperidin-1-yl)aniline is unique due to the presence of both the difluoromethoxy and methylpiperidinyl groups. These functional groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs.
Properties
Molecular Formula |
C13H18F2N2O |
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Molecular Weight |
256.29 g/mol |
IUPAC Name |
2-(difluoromethoxy)-4-(2-methylpiperidin-1-yl)aniline |
InChI |
InChI=1S/C13H18F2N2O/c1-9-4-2-3-7-17(9)10-5-6-11(16)12(8-10)18-13(14)15/h5-6,8-9,13H,2-4,7,16H2,1H3 |
InChI Key |
CHPDURCAWOLFBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C2=CC(=C(C=C2)N)OC(F)F |
Origin of Product |
United States |
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